12.5‑Fold Greater Potency Against Leishmania infantum Compared to Antiparasitic Agent‑4
Antileishmanial agent‑4 inhibits L. infantum with an EC₅₀ of 0.68 μM . In contrast, the structurally related antiparasitic agent‑4 (compound 4q) exhibits an IC₅₀ of 8.51 μM against the same parasite . The 12.5‑fold difference in potency underscores the profound impact of minor structural modifications on biological activity.
| Evidence Dimension | Potency against Leishmania infantum (effective concentration that inhibits 50% of parasite viability) |
|---|---|
| Target Compound Data | EC₅₀ = 0.68 μM |
| Comparator Or Baseline | Antiparasitic agent-4 (compound 4q): IC₅₀ = 8.51 μM |
| Quantified Difference | 12.5‑fold lower EC₅₀ (higher potency) |
| Conditions | In vitro susceptibility assays; L. infantum intracellular amastigotes or promastigotes (exact assay details not specified) |
Why This Matters
A 12.5‑fold potency advantage translates directly into lower effective concentrations in screening campaigns, reducing compound consumption and enabling the detection of subtle biological effects.
